molecular formula C10H13BrClN B2365297 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride CAS No. 1258651-46-5

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B2365297
M. Wt: 262.58
InChI Key: WHWREYHVYOQULQ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride, also known as BrCB, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. BrCB is a cyclobutane derivative that contains a bromophenyl group and an amine group. It is a white crystalline powder that is soluble in water and has a melting point of 179-181°C.

Scientific Research Applications

Polymer Chemistry and Synthesis

  • Cation Radical Polymerization : This compound has been used in the catalysis of cation radical polymerization, leading to the formation of cyclobutane polymers. This novel mechanism indicates a potential application in creating new polymeric materials (Bauld et al., 1996).

  • Carbon-Carbon Bond Formation : In organic synthesis, this compound facilitates the formation of complex cyclic structures, such as dihydrocoumarins and lactones, via carbon-carbon bond cleavage and formation. This method is significant for synthesizing various organic compounds (Matsuda et al., 2008).

  • Mechanistic Studies in Polymerization : The compound is also involved in understanding the mechanistic distinctions between cation radical and carbocation propagated polymerization, which is essential for designing advanced polymerization processes (Aplin & Bauld, 1998).

Analytical Chemistry

  • Electrospray Ionization Mass Spectrometry (ESI-MS) : This compound has been instrumental in using ESI-MS for investigating radical cation chain reactions in solution. This application is crucial for understanding reaction mechanisms and intermediates in solution-phase chemistry (Meyer & Metzger, 2003).

  • Investigation of Reaction Mechanisms : It aids in the investigation of reactions like the Bischler indole synthesis, providing insights into reaction pathways and product formation in complex organic reactions (Black et al., 1980).

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents . 📚🔬

properties

IUPAC Name

3-(2-bromophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWREYHVYOQULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride

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